Cas no 267408-59-3 (N-(2-bromophenyl)prop-2-ynamide)
N-(2-bromophenyl)prop-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- 2-Propynamide, N-(2-bromophenyl)-
- N-(2-bromophenyl)prop-2-ynamide
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- Inchi: 1S/C9H6BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h1,3-6H,(H,11,12)
- InChI Key: WFWDQRWHBQZSKS-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1Br)(=O)C#C
N-(2-bromophenyl)prop-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-122688-0.05g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 0.05g |
$182.0 | 2023-06-08 | ||
| Enamine | EN300-122688-0.1g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 0.1g |
$272.0 | 2023-06-08 | ||
| Enamine | EN300-122688-0.25g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 0.25g |
$389.0 | 2023-06-08 | ||
| Enamine | EN300-122688-0.5g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 0.5g |
$613.0 | 2023-06-08 | ||
| Enamine | EN300-122688-1.0g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 1g |
$785.0 | 2023-06-08 | ||
| Enamine | EN300-122688-2.5g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 2.5g |
$1539.0 | 2023-06-08 | ||
| Enamine | EN300-122688-5.0g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 5g |
$2277.0 | 2023-06-08 | ||
| Enamine | EN300-122688-10.0g |
N-(2-bromophenyl)prop-2-ynamide |
267408-59-3 | 10g |
$3376.0 | 2023-06-08 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983127-1g |
N-(2-Bromophenyl)prop-2-ynamide |
267408-59-3 | 95% | 1g |
¥3913.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336864-50mg |
n-(2-Bromophenyl)propiolamide |
267408-59-3 | 95% | 50mg |
¥3931 | 2023-03-11 |
N-(2-bromophenyl)prop-2-ynamide Suppliers
N-(2-bromophenyl)prop-2-ynamide Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N-(2-bromophenyl)prop-2-ynamide
Recent Advances in the Study of N-(2-bromophenyl)prop-2-ynamide (CAS: 267408-59-3) in Chemical Biology and Pharmaceutical Research
N-(2-bromophenyl)prop-2-ynamide (CAS: 267408-59-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its unique alkyne and bromophenyl functional groups, has shown promising potential in various applications, including drug discovery, chemical probes, and targeted therapies. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its mechanism of action and therapeutic possibilities.
One of the key areas of research has been the synthesis and optimization of N-(2-bromophenyl)prop-2-ynamide. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity, making it more accessible for further biological testing. The compound's alkyne moiety allows for click chemistry applications, enabling its use in bioconjugation and labeling studies. Additionally, the bromophenyl group has been exploited in palladium-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry.
In terms of biological activity, N-(2-bromophenyl)prop-2-ynamide has been investigated for its potential as an inhibitor of specific protein targets. A recent preprint on bioRxiv (2024) reported its inhibitory effects on a kinase involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study utilized molecular docking and in vitro assays to demonstrate the compound's binding affinity and selectivity, providing a foundation for future drug development efforts.
Another notable application of N-(2-bromophenyl)prop-2-ynamide is its role as a chemical probe in proteomics research. A 2023 study in ACS Chemical Biology highlighted its use in activity-based protein profiling (ABPP), where it was employed to identify and characterize novel enzyme targets in cancer cells. The compound's ability to covalently modify active-site residues of certain enzymes makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets.
Despite these promising findings, challenges remain in the development of N-(2-bromophenyl)prop-2-ynamide for clinical applications. Issues such as pharmacokinetics, toxicity, and formulation need to be addressed in future studies. However, the compound's versatility and unique chemical properties continue to make it a subject of intense research interest. Ongoing studies are exploring its potential in combination therapies and as a scaffold for the development of more potent and selective analogs.
In conclusion, N-(2-bromophenyl)prop-2-ynamide (CAS: 267408-59-3) represents a compelling example of how small molecules can bridge the gap between chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to chemical proteomics, underscore its importance in advancing our understanding of biological systems and developing new therapeutic strategies. As research progresses, this compound is likely to play an increasingly prominent role in the field.
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